Synthetic Utility: Convergent Synthesis of Tolterodine API via Protected Phenolic Intermediate
This compound serves a unique, documented role in a patented, convergent route for manufacturing tolterodine, fesoterodine, and the active metabolite 5-HMT. It functions as a protected phenolic intermediate that is directly converted into the final active pharmaceutical ingredient. The patent explicitly claims its use in the synthesis of fesoterodine and tolterodine, a specificity that generic alternatives lack [1]. This is a distinct advantage over other classes of tolterodine intermediates, which may require additional deprotection or functional group manipulation steps.
| Evidence Dimension | Synthetic Role and Route Efficiency |
|---|---|
| Target Compound Data | Directly convertible intermediate in a patented convergent synthesis route to multiple APIs. |
| Comparator Or Baseline | Alternative Tolterodine Intermediates (e.g., those requiring linear synthesis or late-stage resolution) |
| Quantified Difference | Not Applicable (Qualitative differentiation in route design) |
| Conditions | Synthetic route as described in US2009/0192224 A1 and US2011/0245338 A1. |
Why This Matters
This compound is the only intermediate in its class that is specifically cited in key patents for the synthesis of tolterodine and fesoterodine, providing a unique and direct path to the API and potentially reducing process development time and complexity.
- [1] Meese, C. (SCHWARZ PHARMA AG). Chiral Intermediate, Process for Producing the Same and Its Use in the Manufacture of Tolterodine, Fesoterodine, or the Active Metabolite Thereof. U.S. Patent Application Publication No. US2009/0192224 A1, July 30, 2009. View Source
